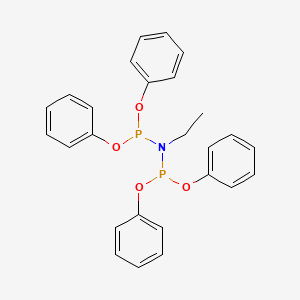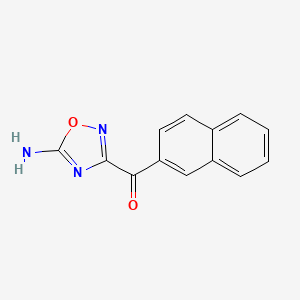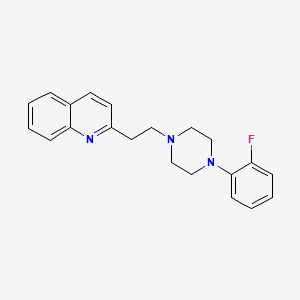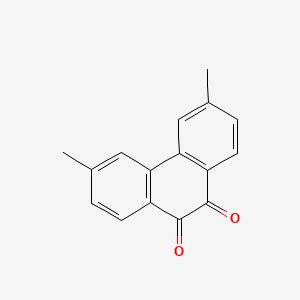
3,6-Dimethylphenanthrene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylphenanthrene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₂O₂ It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 3 and 6 positions and two ketone groups at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylphenanthrene-9,10-dione typically involves the oxidation of 3,6-dimethylphenanthrene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction is carried out under controlled temperatures to ensure the selective oxidation of the methyl groups to ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethylphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,6-Dimethylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dimethylphenanthrene-9,10-dione involves its interaction with various molecular targets. The ketone groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the aromatic structure allows for interactions with DNA and proteins, potentially leading to biological effects such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene-9,10-dione: Lacks the methyl groups at the 3 and 6 positions.
3,6-Dimethylphenanthrene: Lacks the ketone groups at the 9 and 10 positions.
9,10-Dimethylphenanthrene: Methyl groups are at the 9 and 10 positions instead of ketone groups.
Uniqueness
3,6-Dimethylphenanthrene-9,10-dione is unique due to the presence of both methyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60566-01-0 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3,6-dimethylphenanthrene-9,10-dione |
InChI |
InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)16(18)15(11)17/h3-8H,1-2H3 |
Clé InChI |
FLGUSLGDCYXUAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C(=O)C3=C2C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



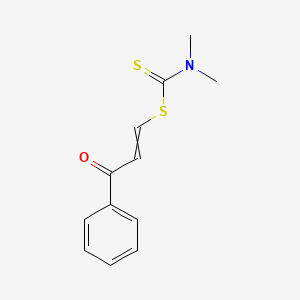
![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

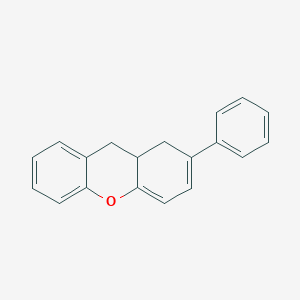

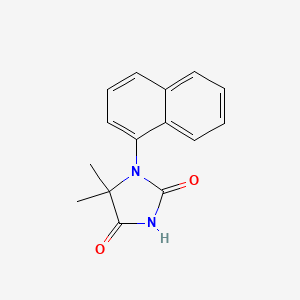
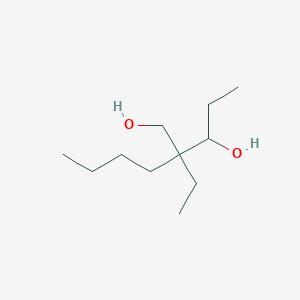
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

